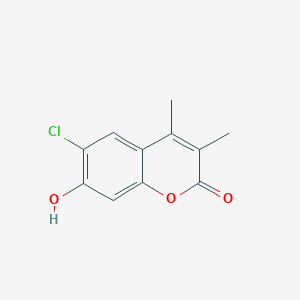

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The specific steps for synthesizing this compound may include:

Starting Materials: 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate.

Catalyst: Concentrated sulfuric acid or other acid catalysts like trifluoroacetic acid (TFA) or Lewis acids such as AlCl3.

Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired coumarin derivative.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anti-inflammatory Activity: Coumarin derivatives have garnered interest as anti-inflammatory agents . Studies have shown that coumarin derivatives exhibit more potency than standard drugs like Diclofenac in reducing inflammation .

- Antifungal Activity: Research indicates that fluorinated 7-hydroxycoumarin derivatives exhibit significant antifungal activity . For instance, compounds 5f and 6h displayed outstanding antifungal activity against B. cinerea, surpassing the positive controls Osthole and Azoxystrobin . Furthermore, compounds 2a , 2b , 4f , 5a , 5f , and 6f demonstrated remarkable antifungal activities against R. solani, comparable to Osthole and Azoxystrobin .

Synthesis and Structure-Activity Relationship (SAR) Studies

- Novel C7-Substituted Coumarins: Novel C7-substituted coumarins have been identified as selective hMAO inhibitors . The structure-activity relationship (SAR) analysis revealed that compound M43 , featuring a 2-methoxy-5-phenyl-1,3,4-thiadiazole motif at the C7 position, displayed potent affinity towards both MAO-A and MAO-B subtypes .

-

Key Findings:

- The introduction of a chlorine substitution at the C6 position nearly doubled the decrease for MAO-A inhibition but increased MAO-B inhibition five-fold, suggesting that C6-Cl substitution is crucial for MAO-B selectivity and binding affinity .

- Simultaneous substitutions at the C3 and C4 positions were beneficial to hMAO-B inhibition .

- The дослідження also found that the 3-chloro, 4-methyl substituent exhibited better activity in the coumarin ring .

The compound 6-chloro-7-hydroxy-4-methyl coumarin can be synthesized from substituted benzoyl chloride . The chemical structures of the synthesized compounds were confirmed using IR and 1H-NMR .

Wirkmechanismus

The biological activity of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance:

Antimicrobial Activity: It can disrupt bacterial cell membranes and inhibit essential enzymes.

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-hydroxy-4-methylcoumarin: A coumarin derivative with similar hydroxyl and methyl substitutions but lacking the chlorine atom.

6-chloro-4-hydroxycoumarin: Similar structure but with a hydroxyl group at the 4-position instead of the 7-position.

4-methyl-7-hydroxycoumarin: Similar to 7-hydroxy-4-methylcoumarin but with the methyl group at the 4-position.

Uniqueness

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to the presence of both chlorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity

Biologische Aktivität

6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a derivative of coumarin, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Coumarins are known for their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. This article reviews the biological activity of this particular compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorine atom at position 6 and hydroxyl and methyl groups at positions 7 and 3/4, respectively. The molecular formula is C10H9ClO3 with a molecular weight of approximately 216.63 g/mol.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. In vitro studies have demonstrated its effectiveness against various pathogens, including:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate to high activity |

| Escherichia coli | Moderate activity |

| Bacillus subtilis | Low activity |

The compound's enhanced antimicrobial properties are attributed to the chlorine substitution at position 6, which increases its reactivity with microbial targets.

Antioxidant Activity

The antioxidant capacity of the compound is notable; it scavenges free radicals and reduces oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them .

Anticancer Activity

This compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival. Studies have shown that it can inhibit tumor growth in various cancer cell lines by:

- Inducing Apoptosis : The compound activates intrinsic apoptotic pathways.

- Inhibiting Cell Proliferation : It disrupts cell cycle progression in cancer cells.

A case study demonstrated its efficacy against breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations above 20 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with various receptors influencing cellular signaling.

- Gene Expression Alteration : The compound affects the expression of genes involved in inflammation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects against Staphylococcus pneumoniae, with an IC50 value indicating strong antimicrobial activity.

- Anticancer Research : In a controlled experiment on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

6-chloro-7-hydroxy-3,4-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNRODDUVWGJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.